Chromium copper zinc oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

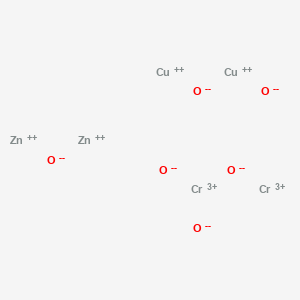

Chromium-modified zinc oxides were prepared by the co-precipitation method . The modification of ZnO with chromium led to the increase of the specific surface area of oxides and decrease of mean crystallite size of ZnO . Partial incorporation of chromium ions to the hexagonal ZnO structure, formation of strongly dispersed spinel (ZnCr2O4) and chromium zinc oxide species (ZnO·CrO3) was observed .

Synthesis Analysis

Zinc oxides modified with chromium were prepared by the co-precipitation method . The doping concentration varied in the range of 0.05–0.1 M, while calcined at 600 °C . The influence of Cr-doping on the physical characteristics of ZnO nanoparticles was investigated and addressed .

Molecular Structure Analysis

XRD analysis shows that ZnO and Cr doped ZnO nanoparticles with average particle sizes between 23 and 39 nm were successfully developed with hexagonal wurtzite structure . The FTIR spectroscopy analysis confirms the existence of chromium in the doped ZnO nanoparticles .

Chemical Reactions Analysis

Temperature-programmed reduction methods were used for investigation of the influence of chromium on the redox properties of zinc oxides . The nature of surface sites and the course of surface reactions occurred during methanol decomposition were determined by the temperature-programmed desorption of methanol . The presence of chromium facilitated direct oxidation of methoxy groups to formate species at low temperatures (~100 °C) and their transformation to hydrogen and carbon dioxide during temperature-programmed desorption .

Physical And Chemical Properties Analysis

The TGA/DTA analysis shows that Cr–ZnO nanoparticles are more thermally stable than ZnO nanoparticles . The BET surface area measurement shows that 176.25 m2/g and 287.17 m2/g for un-doped ZnO, and 0.1 M Cr-doped ZnO nanoparticles, respectively . Hence, doping of Cr enhances the surface area and thermal stability .

作用機序

The mechanism of action of Chromium-modified zinc oxides involves the production of reactive oxygen species . The presence of chromium facilitated direct oxidation of methoxy groups to formate species at low temperatures (~100 °C) and their transformation to hydrogen and carbon dioxide during temperature-programmed desorption .

Safety and Hazards

Chromium compounds, including hexavalent chromium, are known human carcinogens . An increase in the incidence of lung cancer has been observed among workers in industries that produce chromate and manufacture pigments containing chromate . Therefore, it’s important to handle Chromium copper zinc oxide with care to avoid health hazards.

特性

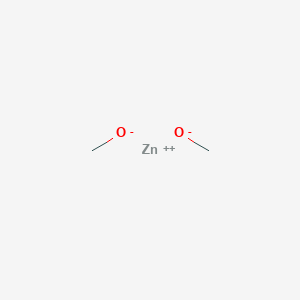

IUPAC Name |

dicopper;dizinc;chromium(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cu.6O.2Zn/q2*+3;2*+2;6*-2;2*+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGIAQRMACYGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Cu+2].[Cu+2].[Zn+2].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Cu2O6Zn2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium copper zinc oxide | |

CAS RN |

1336-14-7 |

Source

|

| Record name | Copper zinc chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium copper zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)